![molecular formula C6H5N3O10Pb2 B13746593 Dihydroxy(styphnato(2-))dilead CAS No. 12403-82-6](/img/structure/B13746593.png)
Dihydroxy(styphnato(2-))dilead
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Dihydroxy(styphnato(2-))dilead, also known as dihydroxy(2,4,6-trinitro-1,3-benzenediolato(2-))dilead, is an organic lead compound with the molecular formula C6H5N3O10Pb2 and a molecular weight of 693.518 g/mol . This compound contains two lead ions and a styphnato ligand, making it a unique and complex chemical entity .
Vorbereitungsmethoden
The preparation of dihydroxy(styphnato(2-))dilead involves the reaction of styphnato ligands with lead ions under controlled conditions . The synthetic route typically includes:
Selection of Styphnato Ligand: The styphnato ligand is chosen for its reactivity with lead ions.
Reaction Conditions: The reaction is carried out in an appropriate solvent with controlled reactant concentrations and temperature.
Industrial Production: Industrial production methods may involve large-scale reactors and precise control of reaction parameters to ensure high yield and purity.
Analyse Chemischer Reaktionen
Dihydroxy(styphnato(2-))dilead undergoes various chemical reactions, including:
Substitution: Substitution reactions can occur with other ligands, leading to the formation of different lead complexes.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various ligands for substitution reactions . The major products formed depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
Dihydroxy(styphnato(2-))dilead has several scientific research applications, including:
Wirkmechanismus
The mechanism of action of dihydroxy(styphnato(2-))dilead involves its interaction with molecular targets and pathways. The lead ions in the compound can interact with various biological molecules, potentially leading to toxic effects . The styphnato ligand may also play a role in its reactivity and interactions with other compounds .
Vergleich Mit ähnlichen Verbindungen
Dihydroxy(styphnato(2-))dilead can be compared with other similar compounds, such as:
Lead(II) acetate: A simpler lead compound with different reactivity and applications.
Lead styphnate: Another lead-styphnato complex with distinct properties and uses.
Lead dioxide: An oxidized form of lead with different chemical behavior.
The uniqueness of this compound lies in its complex structure and the presence of both lead ions and styphnato ligands, which contribute to its diverse reactivity and applications .
Eigenschaften
CAS-Nummer |
12403-82-6 |
---|---|
Molekularformel |
C6H5N3O10Pb2 |
Molekulargewicht |
6.9e+02 g/mol |
InChI |
InChI=1S/C6H3N3O8.2H2O.2Pb/c10-5-2(7(12)13)1-3(8(14)15)6(11)4(5)9(16)17;;;;/h1,10-11H;2*1H2;;/q;;;2*+1/p-2 |
InChI-Schlüssel |
SBJFPIAEHZSYJJ-UHFFFAOYSA-L |
Kanonische SMILES |
C1=C(C(=C(C(=C1[N+](=O)[O-])O[Pb])[N+](=O)[O-])O[Pb])[N+](=O)[O-].O.O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.